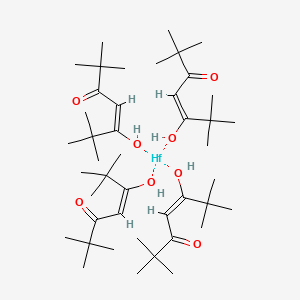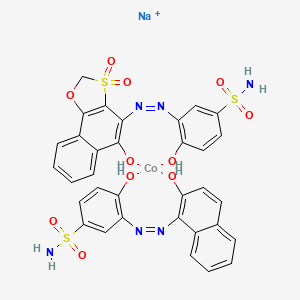![molecular formula C27H33NO7S B15348125 7-[N-methyl-N-(3-carboxy-4-hydroxyphenylfonyl)]amino-1-naphthol-3-sulfonic acid](/img/structure/B15348125.png)
7-[N-methyl-N-(3-carboxy-4-hydroxyphenylfonyl)]amino-1-naphthol-3-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[N-methyl-N-(3-carboxy-4-hydroxyphenylsulfonyl)]amino-1-naphthol-3-sulfonic acid is a complex organic compound with a molecular formula of C18H15NO9S2 and a molar mass of 453.44 g/mol. This compound is known for its unique structural features, which include a naphthol group, a sulfonic acid group, and a carboxyphenylsulfonyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-[N-methyl-N-(3-carboxy-4-hydroxyphenylsulfonyl)]amino-1-naphthol-3-sulfonic acid typically involves multiple steps, starting with the preparation of the naphthol core. The naphthol core is then functionalized with the appropriate sulfonic acid and carboxyphenylsulfonyl groups. Reaction conditions often require the use of strong acids or bases, and the reactions are usually carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process would be optimized to minimize waste and ensure the safety of the workers involved.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The naphthol group can be oxidized to form quinones.
Reduction: : The sulfonic acid group can be reduced to form sulfides.
Substitution: : The carboxyphenylsulfonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: : Nucleophiles like amines and alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: : Quinones and other oxidized derivatives.
Reduction: : Sulfides and other reduced derivatives.
Substitution: : Substituted naphthol derivatives.
Applications De Recherche Scientifique
This compound has various applications in scientific research, including:
Chemistry: : Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: : Employed in biochemical assays and as a probe for studying biological systems.
Medicine: : Investigated for potential therapeutic uses, such as in the development of new drugs.
Industry: : Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 7-[N-methyl-N-(3-carboxy-4-hydroxyphenylsulfonyl)]amino-1-naphthol-3-sulfonic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
This compound is unique due to its specific structural features and functional groups. Similar compounds include:
Naphthol-3-sulfonic acid: : Lacks the carboxyphenylsulfonyl group.
3-carboxy-4-hydroxybenzenesulfonic acid: : Lacks the naphthol group.
N-methyl-N-(3-carboxy-4-hydroxyphenylsulfonyl)amine: : Lacks the naphthol and sulfonic acid groups.
Propriétés
Formule moléculaire |
C27H33NO7S |
|---|---|
Poids moléculaire |
515.6 g/mol |
Nom IUPAC |
2-hydroxy-5-[9-[(8-hydroxy-6-sulfonaphthalen-2-yl)-methylamino]nonyl]benzoic acid |
InChI |
InChI=1S/C27H33NO7S/c1-28(21-12-11-20-16-22(36(33,34)35)18-26(30)23(20)17-21)14-8-6-4-2-3-5-7-9-19-10-13-25(29)24(15-19)27(31)32/h10-13,15-18,29-30H,2-9,14H2,1H3,(H,31,32)(H,33,34,35) |
Clé InChI |
PPYAXEOBZDQPOA-UHFFFAOYSA-N |
SMILES canonique |
CN(CCCCCCCCCC1=CC(=C(C=C1)O)C(=O)O)C2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


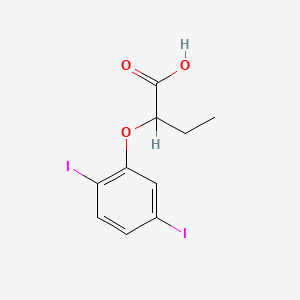
![4-[4-[bis(2-chloroethyl)amino]phenoxy]butanoic acid](/img/structure/B15348048.png)
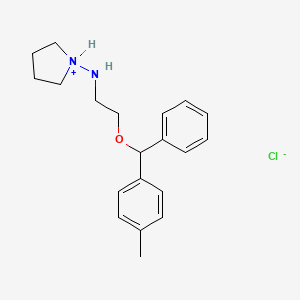
![O-[2-(4-Fluoro-phenoxy)-ethyl]-hydroxylamine hydrochloride](/img/structure/B15348051.png)
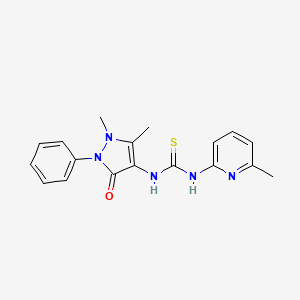
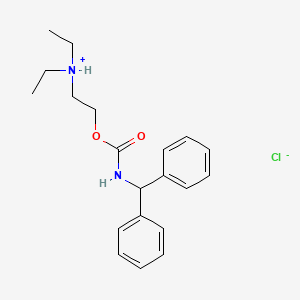
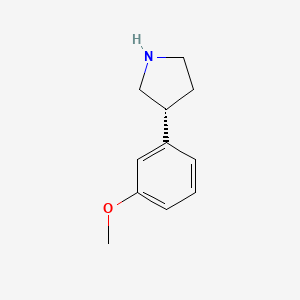
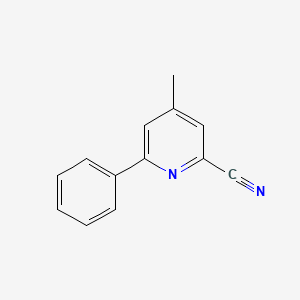
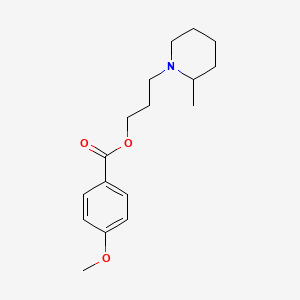
![Tert-butyl2,2-dimethyl-4-{[(trifluoromethyl)sulfonyl]oxy}quinoline-1(2H)-carboxylate](/img/structure/B15348122.png)
![tert-butyl 4-[3-(2,2,2-trifluoroethoxy)phenyl]piperazine-1-carboxylate](/img/structure/B15348124.png)

